

LSN3353871 solution preparation and stability for experiments

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Application Notes and Protocols for LSN3353871

For Researchers, Scientists, and Drug Development Professionals

Introduction

LSN3353871 is a potent and orally bioavailable small molecule inhibitor of Lipoprotein(a) (Lp(a)) formation.[1][2][3] It functions by binding to the Kringle IV (KIV) domains 5 through 8 of apolipoprotein(a) (apo(a)), thereby disrupting the non-covalent interaction between apo(a) and apolipoprotein B-100 (apoB-100) on low-density lipoprotein (LDL) particles, which is the initial step in Lp(a) assembly.[4][5][6][7] These application notes provide detailed procedures for the preparation and handling of LSN3353871 solutions and a protocol for an in vitro Lp(a) assembly assay.

Physicochemical Properties and Storage

LSN3353871 is a white to off-white solid.[2][8] Proper storage is crucial to maintain its integrity and activity.



Property	Value	Source
Molecular Formula	C13H18CINO2	[1]
Molecular Weight	255.74	[1]
CAS Number	2565657-20-5	[1]
Appearance	White to off-white solid	[2][8]

Solution Preparation and Stability

LSN3353871 is highly soluble in Dimethyl Sulfoxide (DMSO).[1][2][8] It is recommended to use freshly opened, anhydrous DMSO for solution preparation, as hygroscopic DMSO can negatively impact solubility.[2][8]

Solubility

Solvent	Maximum Solubility	Molar Equivalent	Notes	Source
DMSO	125 mg/mL	488.78 mM	Ultrasonic assistance may be required.	[1][2][8]

Stock Solution Preparation (in DMSO)

To prepare stock solutions of **LSN3353871**, refer to the table below. It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[2][8]

Desired Concentration	Volume of DMSO for 1 mg	Volume of DMSO for 5 mg	Volume of DMSO for 10 mg	Source
1 mM	3.9102 mL	19.5511 mL	39.1022 mL	[1][8]
5 mM	0.7820 mL	3.9102 mL	7.8204 mL	[1][8]
10 mM	0.3910 mL	1.9551 mL	3.9102 mL	[1][3][8]



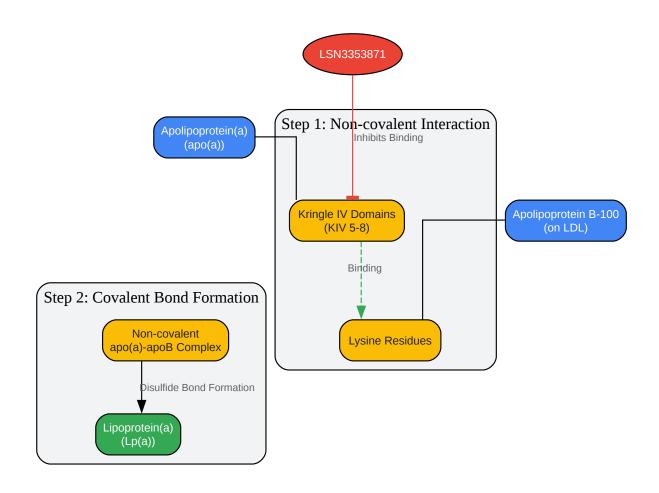
Storage and Stability

Form	Storage Temperature	Duration	Notes	Source
Solid Powder	4°C	6 Months	Sealed, away from moisture.	[1][2][3][8]
Solid Powder	-20°C	12 Months	Sealed, away from moisture.	[3]
In Solvent (DMSO)	-20°C	1 Month	Sealed, away from moisture.	[1][2][8]
In Solvent (DMSO)	-80°C	6 Months	Sealed, away from moisture.	[1][2][8]

Signaling Pathway

LSN3353871 inhibits the formation of Lp(a) by interfering with the initial non-covalent binding of apo(a) to apoB-100. This is a critical step that precedes the formation of a covalent disulfide bond.





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Caption: Inhibition of Lipoprotein(a) formation by LSN3353871.

Experimental Protocols In Vitro Lipoprotein(a) Assembly Assay

This protocol describes a method to assess the inhibitory effect of **LSN3353871** on the formation of Lp(a) in vitro. The reported IC50 for **LSN3353871** in such an assay is 1.69 μ M.[1] [2][3]

Materials:

LSN3353871



- Purified human apolipoprotein(a) (apo(a))
- Purified human low-density lipoprotein (LDL) containing apolipoprotein B-100 (apoB-100)
- Assay Buffer (e.g., Tris-buffered saline, pH 7.4)
- DMSO (anhydrous)
- 96-well microplate (non-binding surface)
- Microplate reader capable of measuring absorbance or fluorescence for a suitable detection method (e.g., ELISA)

Procedure:

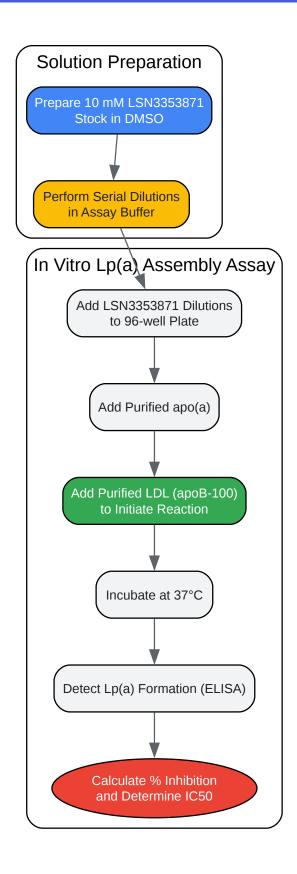
- Prepare LSN3353871 Dilutions:
 - Prepare a 10 mM stock solution of LSN3353871 in DMSO.
 - Perform serial dilutions of the LSN3353871 stock solution in Assay Buffer to achieve a range of final concentrations for testing (e.g., 0.01 μM to 100 μM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
- Assay Setup:
 - In a 96-well microplate, add the diluted LSN3353871 compounds or vehicle control (Assay Buffer with the same final DMSO concentration).
 - Add purified human apo(a) to each well.
 - Initiate the assembly reaction by adding purified human LDL (apoB-100).
 - The final volume in each well should be consistent (e.g., 100 μL).
- Incubation:
 - Incubate the microplate at a controlled temperature (e.g., 37°C) for a specific duration to allow for Lp(a) formation (e.g., 2-4 hours). The optimal time should be determined



empirically.

- Detection of Lp(a) Formation:
 - Quantify the amount of newly formed Lp(a) using a suitable detection method, such as an
 enzyme-linked immunosorbent assay (ELISA) specific for Lp(a). This typically involves a
 capture antibody targeting one component (e.g., apoB-100) and a detection antibody
 targeting the other (e.g., apo(a)).
- Data Analysis:
 - Calculate the percentage of inhibition of Lp(a) formation for each LSN3353871 concentration relative to the vehicle control.
 - Plot the percentage of inhibition against the logarithm of the **LSN3353871** concentration.
 - Determine the IC50 value by fitting the data to a four-parameter logistic curve.





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Caption: Experimental workflow for LSN3353871 in an in vitro Lp(a) assembly assay.



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